molecular formula C10H9NO6S B175399 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde CAS No. 197251-71-1

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde

Cat. No. B175399
M. Wt: 271.25 g/mol
InChI Key: DEDOAYHMNVGYGD-UHFFFAOYSA-N
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Description

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde is a biochemical compound used for proteomics research . It has a molecular formula of C10H9NO6S and a molecular weight of 271.25 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde is represented by the molecular formula C10H9NO6S . Unfortunately, the specific structural details are not available from the search results.


Physical And Chemical Properties Analysis

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde has a molecular weight of 271.25 g/mol . The compound’s other physical and chemical properties are not available from the search results.

Scientific Research Applications

  • 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid

    • Application : This compound is used in chemical synthesis .
    • Methods of Application : The specific methods of application would depend on the context of the chemical synthesis .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis process .
  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives

    • Application : These compounds have been found to have dual antimicrobial and anti-inflammatory activities .
    • Methods of Application : The compounds were synthesized and then assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .
    • Results or Outcomes : Compound 7g was identified to be the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose .
  • 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate

    • Application : This reagent is used to introduce the MSOC-group, a versatile amino protective function with extreme acid stability, high base lability and high polarity which enhances solubility in polar solvents .
    • Methods of Application : The specific methods of application would depend on the context of the chemical synthesis .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis process .
  • 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid

    • Application : This compound is used in chemical synthesis .
    • Methods of Application : The specific methods of application would depend on the context of the chemical synthesis .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis process .
  • 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid

    • Application : This compound is used in research and development .
    • Methods of Application : The specific methods of application would depend on the context of the research .
    • Results or Outcomes : The outcomes would also depend on the specific research process .
  • 2-(4-Methylsulfonyl-2-nitrophenyl)acetic acid

    • Application : This compound is used for R&D purposes .
    • Methods of Application : The specific methods of application would depend on the context of the research .
    • Results or Outcomes : The outcomes would also depend on the specific research process .
  • 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid

    • Application : This compound is used in chemical synthesis .
    • Methods of Application : The specific methods of application would depend on the context of the chemical synthesis .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis process .
  • 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid

    • Application : This compound is used in research and development .
    • Methods of Application : The specific methods of application would depend on the context of the research .
    • Results or Outcomes : The outcomes would also depend on the specific research process .
  • 2-(4-Methylsulfonyl-2-nitrophenyl)acetic acid

    • Application : This compound is used for R&D purposes .
    • Methods of Application : The specific methods of application would depend on the context of the research .
    • Results or Outcomes : The outcomes would also depend on the specific research process .

properties

IUPAC Name

2-(4-methylsulfonyl-2-nitrophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S/c1-18(16,17)8-2-3-9(7(5-12)6-13)10(4-8)11(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDOAYHMNVGYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(C=O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371734
Record name [4-(Methanesulfonyl)-2-nitrophenyl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde

CAS RN

197251-71-1
Record name [4-(Methanesulfonyl)-2-nitrophenyl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde
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